26,27-Dimethylcalcitriol
Description
26,27-Dimethylcalcitriol is a synthetic derivative of calcitriol (1α,25-dihydroxyvitamin D3), the active hormonal form of vitamin D2. While direct references to 26,27-dimethylcalcitriol are absent in the provided evidence, the data highlight structurally related compounds, such as 26,27-hexadeutero calcitriol (a deuterium-labeled analog) and falecalcitriol (a hexafluorinated derivative). These analogs are designed to modulate pharmacokinetic properties, metabolic stability, or analytical utility while retaining calcitriol’s core bioactivity .
Properties
CAS No. |
97473-92-2 |
|---|---|
Molecular Formula |
C29H48O3 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-ethyl-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H48O3/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(30)19-27(31)21(23)4/h12-13,20,24-27,30-32H,4,6-11,14-19H2,1-3,5H3/b22-12+,23-13-/t20-,24-,25-,26+,27+,28-/m1/s1 |
InChI Key |
SVILWCIGEZESEP-KBNXZVMKSA-N |
SMILES |
CCC(CC)(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Isomeric SMILES |
CCC(CC)(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
Canonical SMILES |
CCC(CC)(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Synonyms |
1,25-dihydroxy-26,27-dimethylcholecalciferol 1,25-dihydroxy-26,27-dimethylvitamin D3 26,27-dimethylcalcitriol |
Origin of Product |
United States |
Comparison with Similar Compounds
Calcitriol (1α,25-Dihydroxyvitamin D3)
- Structure : C27H44O3 (MW: 416.64 g/mol), featuring a (5Z,7E)-triene system and hydroxyl groups at C1α and C25 .
- Synthesis :
- Semi-synthesis from vitamin D2 (ergocalciferol) via intermediate 18 , achieving a 9% overall yield. Key steps include 1α-hydroxylation with SeO2, Ni(0)-mediated coupling, and triplet-sensitized photoisomerization .
- Purity exceeds 99.9% (validated via HPLC), compliant with USP 2023 and EP 11.0 standards .
- Applications : Treatment of osteoporosis, renal osteodystrophy, hypocalcemia, and emerging roles in autoimmune diseases and cancer .
26,27-Hexadeutero Calcitriol
Falecalcitriol (26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3)
Comparative Data Table
Key Research Findings and Implications
Synthetic Efficiency :
- Calcitriol’s semi-synthetic route from vitamin D2 is optimized for scalability, avoiding cryogenic conditions and hazardous reagents .
- Deuterated and fluorinated analogs leverage late-stage modifications (e.g., Grignard reactions) to preserve core synthetic pathways .
Bioactivity and Stability: 26,27-Hexadeutero calcitriol retains calcitriol’s bioactivity but is metabolically inert, ideal for analytical use .
Regulatory Compliance :
- Calcitriol’s synthesis rigorously controls impurities (e.g., trans-calcitriol, 1β-calcitriol) to meet USP and EP standards .
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